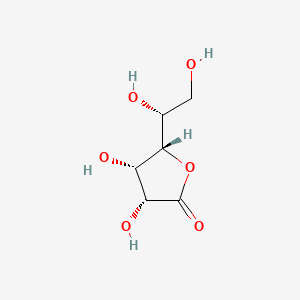

Gulonolactone

Beschreibung

RN given refers to cpd without isomeric designation

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3R,4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3+,4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZYCXMUPBBULW-LECHCGJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(C(C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]1[C@H]([C@H](C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001036177 | |

| Record name | D-Gulonic acid γ-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001036177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6322-07-2, 3327-64-8 | |

| Record name | D-Gulono-1,4-lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6322-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gulonolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003327648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Gulono-1,4-lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006322072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Gulonic acid γ-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001036177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-gulono-1,4-lactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Gulonolactone Pathway: A Technical Guide to Ascorbic Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-ascorbic acid, commonly known as vitamin C, is a vital water-soluble antioxidant and enzymatic cofactor in a vast array of biological processes. While most animals can synthesize their own ascorbic acid, humans and other primates, guinea pigs, and some bats and fish have lost this ability due to a mutation in the gene encoding L-gulonolactone oxidase (GULO), the terminal enzyme in the primary biosynthesis pathway.[1][2] This guide provides an in-depth exploration of the Gulonolactone pathway, the principal route for ascorbic acid synthesis in vertebrates. It will detail the enzymatic steps, regulatory mechanisms, and the profound implications of its absence in certain species. Furthermore, this guide will present established experimental protocols for the investigation of this pathway, offering valuable insights for researchers in nutrition, disease modeling, and drug development.

Introduction: The Significance of Endogenous Ascorbic Acid Synthesis

Ascorbic acid is a cornerstone of metabolic health, acting as a potent reducing agent and a cofactor for a multitude of enzymes involved in processes such as collagen synthesis, neurotransmitter production, and antioxidant defense.[3] The ability to endogenously synthesize this critical molecule provides a significant physiological advantage, ensuring a constant supply to meet metabolic demands. The this compound pathway, originating from glucose, represents the primary route for this synthesis in most vertebrates.[4] Understanding this pathway is not only fundamental to comparative biology but also crucial for comprehending the metabolic vulnerabilities of species, like humans, that are entirely dependent on dietary intake of vitamin C.[2] The loss of GULO activity in these species is considered a significant "inborn error of metabolism" that affects the entire human population.[1][5]

The Canonical this compound Pathway: A Step-by-Step Enzymatic Cascade

The synthesis of ascorbic acid via the this compound pathway is a multi-step process primarily occurring in the liver of most mammals and the kidneys of reptiles and amphibians.[4] The pathway can be dissected into the following key enzymatic reactions:

2.1. From Glucose to D-Glucuronic Acid:

The pathway initiates with glucose-6-phosphate, a central molecule in glucose metabolism.

-

UDP-Glucose Dehydrogenase: This enzyme catalyzes the two-step NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid.[4]

-

UDP-Glucuronate Pyrophosphorylase and Glucuronokinase: These enzymes subsequently convert UDP-glucuronic acid to D-glucuronic acid.[4]

2.2. Conversion to L-Gulonic Acid:

-

Glucuronate Reductase: This NADPH-dependent enzyme reduces the aldehyde group of D-glucuronic acid to a primary alcohol, yielding L-gulonic acid.[4][6] This step is a critical inversion of the stereochemistry from the D- to the L-configuration.

2.3. Lactonization to L-Gulono-γ-lactone:

-

Gluconolactonase (SMP30/Regucalcin): L-gulonic acid is then converted to its lactone form, L-gulono-1,4-lactone (also known as L-gulono-γ-lactone), by this enzyme.[6] The absence of SMP30 in mice has been shown to lead to vitamin C deficiency, highlighting its essential role.[6]

2.4. The Terminal Oxidation: L-Gulonolactone Oxidase (GULO):

-

L-Gulonolactone Oxidase (GULO): This flavin adenine dinucleotide (FAD)-dependent enzyme, located in the endoplasmic reticulum membrane, catalyzes the final and rate-limiting step.[1][7] It oxidizes L-gulono-1,4-lactone to 2-keto-L-gulonolactone, which then spontaneously and non-enzymatically isomerizes to L-ascorbic acid.[1][4] This reaction utilizes molecular oxygen and produces hydrogen peroxide as a byproduct.[1][7]

Caption: The this compound pathway for ascorbic acid synthesis.

Regulatory Mechanisms and Species-Specific Variations

The activity of the this compound pathway is subject to regulation, although it is not as extensively studied as other metabolic pathways. In animals capable of synthesis, the expression and activity of GULO can be influenced by developmental stage and physiological status. For instance, in rats, GULO activity increases after birth, peaks, and then declines to adult levels.[7]

A significant point of interest for researchers is the evolutionary loss of GULO function in several species, most notably in haplorrhine primates, including humans.[1][2] This loss is due to the accumulation of deleterious mutations in the GULO gene, rendering it a non-functional pseudogene (GULOP).[1][8] This evolutionary event has profound implications, making these species entirely reliant on dietary sources of vitamin C to prevent deficiency syndromes like scurvy.[2][9]

In contrast to the animal pathway, plants and many photosynthetic eukaryotes utilize an alternative pathway for ascorbic acid synthesis, which culminates in the oxidation of L-galactonolactone by L-galactonolactone dehydrogenase (GLDH).[10][11] Interestingly, this plant pathway does not produce hydrogen peroxide, which may have been an evolutionary advantage to protect against oxidative stress.[10] Some evidence also suggests the existence of minor alternative pathways in plants, such as those originating from D-galacturonic acid, L-gulose, and myo-inositol.[12][13]

Experimental Protocols for Pathway Investigation

For researchers studying the this compound pathway, a variety of well-established biochemical assays are available to measure enzyme activities and quantify pathway intermediates.

L-Gulonolactone Oxidase (GULO) Activity Assay

This assay measures the production of ascorbic acid from its immediate precursor, L-gulono-1,4-lactone.

Principle: The rate of ascorbic acid formation is determined spectrophotometrically or by High-Performance Liquid Chromatography (HPLC).

Protocol:

-

Tissue Preparation: Isolate the microsomal fraction from liver homogenates (for mammals) as this is the primary location of GULO.[14]

-

Reaction Mixture: Prepare a reaction buffer containing a suitable pH (typically around 7.4), the substrate L-gulono-1,4-lactone, and the microsomal preparation.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Reaction Termination: Stop the reaction by adding an acid, such as trichloroacetic acid (TCA) or perchloric acid (PCA).[14]

-

Quantification:

-

Spectrophotometry: The amount of ascorbic acid can be quantified by its ability to reduce a colored indicator dye, such as 2,6-dichlorophenolindophenol (DCPIP).[15] The disappearance of the blue color of the dye is proportional to the ascorbic acid concentration.

-

HPLC: For more precise and specific quantification, reverse-phase HPLC with electrochemical or UV detection is the method of choice.[16]

-

Caption: Experimental workflow for the GULO activity assay.

Quantification of Ascorbic Acid and Dehydroascorbic Acid

It is often necessary to measure the total vitamin C pool, which includes both the reduced form (ascorbic acid) and the oxidized form (dehydroascorbic acid, DHA).

Principle: Total ascorbic acid is determined by first reducing DHA to ascorbic acid and then measuring the total amount. DHA is then calculated by subtracting the initially measured ascorbic acid from the total.

Protocol:

-

Sample Preparation: Extract ascorbic acid from tissues or cells using an acidic solution (e.g., TCA or PCA) to preserve its stability.

-

Ascorbic Acid Measurement: Quantify the initial ascorbic acid concentration using HPLC or a spectrophotometric method as described above.[17][18]

-

Reduction of DHA: Treat an aliquot of the sample with a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to convert DHA back to ascorbic acid.

-

Total Ascorbic Acid Measurement: Measure the ascorbic acid concentration in the reduced sample.

-

DHA Calculation: The concentration of DHA is the difference between the total ascorbic acid and the initial ascorbic acid.

Table 1: Comparison of Ascorbic Acid Quantification Methods

| Method | Principle | Advantages | Disadvantages |

| Titration with DCPIP | Redox titration where ascorbic acid reduces the colored dye.[15] | Simple, rapid, and inexpensive. | Lacks specificity; other reducing agents can interfere. |

| Spectrophotometry with 2,2'-Bipyridyl | Ascorbic acid reduces Fe³⁺ to Fe²⁺, which forms a colored complex.[19] | Relatively simple and more specific than DCPIP. | Can still have interferences from other reducing substances. |

| Enzymatic Methods | Uses ascorbate oxidase to specifically oxidize ascorbic acid; the change is measured.[18][19] | Highly specific. | Can be more expensive and require specific reagents. |

| High-Performance Liquid Chromatography (HPLC) | Separates ascorbic acid from other compounds before quantification.[16][17] | Highly specific, sensitive, and can measure both ascorbic acid and DHA. | Requires specialized equipment and expertise. |

Implications for Drug Development and Disease Research

The absence of the this compound pathway in humans has significant consequences for health and disease.

-

Scurvy and Vitamin C Deficiency: The most direct consequence is the susceptibility to scurvy, a potentially fatal disease resulting from severe vitamin C deficiency.[9] While rare in developed countries, it highlights the absolute dietary requirement for this vitamin.

-

Chronic Diseases: Subclinical vitamin C deficiency has been linked to an increased risk of various chronic diseases, including cardiovascular disease and certain cancers, likely due to its role in antioxidant defense and immune function.[3][20]

-

Animal Models: When using animal models in preclinical drug development, it is crucial to consider their ability to synthesize ascorbic acid. For instance, results from studies on rodents, which can produce their own vitamin C, may not be directly translatable to humans.[14] Genetically modified animal models that lack GULO, such as the Gulo-/- mouse, provide a more accurate representation of human vitamin C metabolism.

-

Therapeutic Potential: There is ongoing research into the therapeutic potential of high-dose vitamin C in various conditions, including cancer.[21] Understanding the transport and metabolism of ascorbic acid is vital for optimizing such therapeutic strategies.

Conclusion and Future Directions

The this compound pathway is a fundamental metabolic route with profound implications for vertebrate biology and health. For species lacking a functional GULO enzyme, including humans, the reliance on dietary vitamin C is a critical metabolic vulnerability. A thorough understanding of this pathway, from its enzymatic mechanisms to its regulation and the consequences of its absence, is essential for researchers in nutrition, physiology, and medicine.

Future research will likely focus on several key areas:

-

Regulation of the Pathway: Further elucidation of the factors that regulate the expression and activity of the enzymes in the this compound pathway in different species.

-

Alternative Synthesis Pathways: Continued investigation into the physiological relevance of alternative ascorbic acid synthesis pathways, particularly in plants.[13]

-

Therapeutic Applications: Exploring strategies to enhance cellular ascorbic acid levels, potentially through novel delivery systems or even gene therapy approaches to restore GULO function, for the prevention and treatment of diseases associated with oxidative stress and vitamin C deficiency.[16][22]

By continuing to unravel the complexities of the this compound pathway, the scientific community can pave the way for innovative strategies to improve human health and well-being.

References

- Wheeler, G. L., Ishikawa, T., Pornsaksit, V., & Smirnoff, N. (2015). Evolution of alternative biosynthetic pathways for vitamin C following plastid acquisition in photosynthetic eukaryotes. eLife, 4, e06369. [Link]

- Grokipedia. (n.d.). L-gulonolactone oxidase. Grokipedia.

- Akram, N. A., Shafiq, F., & Ashraf, M. (2017). Metabolic engineering of an alternative pathway for ascorbic acid biosynthesis in plants. Journal of Plant Physiology, 218, 1-10.

- Wikipedia. (2024, November 19). L-gulonolactone oxidase. In Wikipedia. [Link]

- Taylor & Francis. (n.d.). L-gulonolactone oxidase – Knowledge and References. Taylor & Francis Online.

- Wikipedia. (2024, November 23). Vitamin C. In Wikipedia. [Link]

- Linster, C. L., & Van Schaftingen, E. (2007). Vitamin C. Biosynthesis, recycling and degradation in mammals. The FEBS journal, 274(1), 1–22. [Link]

- Agius, F., González-Gordo, S., & Cañero, S. (2024). Alternative pathways leading to ascorbate biosynthesis in plants: lessons from the last 25 years. Journal of experimental botany, 75(10), 2821–2836. [Link]

- Wheeler, G., Ishikawa, T., Pornsaksit, V., & Smirnoff, N. (2015). Evolution of alternative biosynthetic pathways for vitamin C following plastid acquisition in photosynthetic eukaryotes. eLife, 4, e06369. [Link]

- ResearchGate. (n.d.). Ascorbic acid (AsA) biosynthetic pathways in animals and in plants. ResearchGate.

- Duque, D., Tovar-Sánchez, A., & Díaz-Ramos, J. A. (2022). Advances in Novel Animal Vitamin C Biosynthesis Pathways and the Role of Prokaryote-Based Inferences to Understand Their Origin. Antioxidants (Basel, Switzerland), 11(4), 692. [Link]

- BenchChem. (2025). Glucuronolactone as a Precursor for Ascorbic Acid Synthesis in Mammals: A Technical Guide. BenchChem.

- Plonka, W., Gora-Sochacka, A., & Sirko, A. (2024). L-gulono-γ-lactone Oxidase, the Key Enzyme for L-Ascorbic Acid Biosynthesis. International journal of molecular sciences, 25(19), 10857. [Link]

- Plonka, W., Gora-Sochacka, A., & Sirko, A. (2024). L-gulono-γ-lactone Oxidase, the Key Enzyme for L-Ascorbic Acid Biosynthesis. International Journal of Molecular Sciences, 25(19), 10857. [Link]

- GeneCards. (n.d.). GULOP Gene - this compound (L-) Oxidase, Pseudogene. GeneCards The Human Gene Compendium.

- Fenech, M., Amaya, I., Valpuesta, V., & Botella, M. A. (2019). Vitamin C Content in Fruits: Biosynthesis and Regulation. Frontiers in plant science, 9, 2006. [Link]

- Zhang, Z. J., & Zhang, S. Y. (2020). Regulation of ascorbic acid synthesis in plants. Journal of integrative plant biology, 62(10), 1475–1478. [Link]

- Hancock, R. D., & Viola, R. (2002). Biotechnological approaches for L-ascorbic acid production. Trends in biotechnology, 20(7), 299–305.

- Cruz-Gálvez, A. M., González-López, M. C., & Ochoa-Villarreal, M. (2022). Genetic and biochemical strategies for regulation of L-ascorbic acid biosynthesis in plants through the L-galactose pathway. Frontiers in plant science, 13, 1033871. [Link]

- Smirnoff, N. (2022). The ascorbate biosynthesis pathway in plants is known, but there is a way to go with understanding control and functions. Journal of experimental botany, 73(13), 4381–4393. [Link]

- Moeslinger, T., Brunner, M., & Spieckermann, P. G. (1995). Spectrophotometric determination of ascorbic acid and dehydroascorbic acid. Clinica chimica acta; international journal of clinical chemistry, 241(1-2), 123–133.

- Szarka, A., & Bánhegyi, G. (2010). A comparative study: Methods for the determination of ascorbic acid in small and middle sized food analytic laboratories. International Journal of Horticultural Science, 16(4), 53-56. [Link]

- Caring Sunshine. (n.d.). Ingredient: this compound Oxidase. Caring Sunshine.

- Carter, C., Thornburg, R. W., & Healy, R. A. (2018). Characterization of a L-Gulono-1,4-Lactone Oxidase Like Protein in the Floral Nectar of Mucuna sempervirens, Fabaceae. Frontiers in plant science, 9, 149. [Link]

- Sadasivam, S., & Manickam, A. (1996). Estimation of Ascorbic Acid. In Biochemical Methods (pp. 187-188).

- Plonka, W. M., Gora-Sochacka, A., & Sirko, A. (2024). L-gulono-γ-lactone Oxidase, the Key Enzyme for L-Ascorbic Acid Biosynthesis. International journal of molecular sciences, 25(19), 10857. [Link]

- Scribd. (n.d.). L-Ascorbic Acid Production Pathways. Scribd.

- Lin, S., Wang, Y., & Ruan, Y. (2019). Biosynthetic pathway of vitamin C and role of L-gulono-lactone oxidase in its deficiency. Journal of Berry Research, 9(4), 585-598. [Link]

- Gad, A. A. M., Gora-Sochacka, A., & Sirko, A. (2020). Recombinant C-Terminal Catalytic Domain of Rat L-Gulono Lactone Oxidase Produced in Bacterial Cells Is Enzymatically Active. International journal of molecular sciences, 21(16), 5839. [Link]

- Lee, S., Kim, D. S., Nam, B. H., Kim, D. G., Kim, H. B., & Kim, D. S. (2021). Growth and Antioxidant-Related Effects of the Reestablished Ascorbic Acid Pathway in Zebrafish (Danio rerio) by Genomic Integration of L-Gulonolactone Oxidase From Cloudy Catshark (Scyliorhinus torazame). Frontiers in marine science, 8, 709941. [Link]

- Shah, A., & Patel, P. (2021). Cobalamin C Deficiency, an Inborn Error of Metabolism presenting with Subacute Neuropsychiatric Symptoms (P9-4.001). Neurology, 96(15 Supplement). [Link]

- Delanghe, J. R., De Buyzere, M. L., & Speeckaert, M. M. (2020). Vitamin C deficiency: more than just a nutritional disorder. Genes & nutrition, 15, 11. [Link]

- Badejo, A. A., Wada, K., Gao, Y., Maruta, T., Sawa, Y., Shigeoka, S., & Ishikawa, T. (2012). Characterization of Two Arabidopsis L-Gulono-1,4-lactone Oxidases, AtGulLO3 and AtGulLO5, Involved in Ascorbate Biosynthesis. Plant & cell physiology, 53(7), 1257–1267. [Link]

- Vissers, M. C. M., & Manning, J. (2014). This compound Addition to Human Hepatocellular Carcinoma Cells with Gene Transfer of this compound Oxidase Restores Ascorbate Biosynthesis and Reduces Hypoxia Inducible Factor 1. Nutrients, 6(3), 1023–1035. [Link]

- Barrnett, R. J., & Selye, H. (1960). Histochemistry. Oxidase activity. Experimental Biology and Medicine, 103(3), 639-641.

- Chen, X., Chen, Y., Chen, H., & Chen, F. (2023). Case report: An asymptomatic mother with an inborn error of cobalamin metabolism (cblC) detected through high homocysteine levels during prenatal diagnosis.

- Maxfield, L., & Crane, J. S. (2023). Vitamin C Deficiency. In StatPearls.

- Tjin, S., Luff, J., & Perkins, A. C. (2022). Vitamin C deficiency reveals developmental differences between neonatal and adult hematopoiesis. Frontiers in cell and developmental biology, 10, 977114. [Link]

Sources

- 1. L-gulonolactone oxidase - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Frontiers | Vitamin C Content in Fruits: Biosynthesis and Regulation [frontiersin.org]

- 4. Vitamin C - Wikipedia [en.wikipedia.org]

- 5. Vitamin C deficiency: more than just a nutritional disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vitamin C. Biosynthesis, recycling and degradation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. grokipedia.com [grokipedia.com]

- 8. genecards.org [genecards.org]

- 9. Vitamin C Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Evolution of alternative biosynthetic pathways for vitamin C following plastid acquisition in photosynthetic eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Alternative pathways leading to ascorbate biosynthesis in plants: lessons from the last 25 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. iitg.ac.in [iitg.ac.in]

- 16. This compound Addition to Human Hepatocellular Carcinoma Cells with Gene Transfer of this compound Oxidase Restores Ascorbate Biosynthesis and Reduces Hypoxia Inducible Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Determination of Ascorbic Acid and Dehydroascorbic Acid in Different Food Products and Supplements - A Simple HPTLC Based Approach [sigmaaldrich.com]

- 18. [PDF] Spectrophotometric determination of ascorbic acid and dehydroascorbic acid. | Semantic Scholar [semanticscholar.org]

- 19. scispace.com [scispace.com]

- 20. researchgate.net [researchgate.net]

- 21. L-gulono-γ-lactone Oxidase, the Key Enzyme for L-Ascorbic Acid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. caringsunshine.com [caringsunshine.com]

An In-depth Technical Guide on the Pivotal Role of L-Gulonolactone in Vitamin C Biosynthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

L-ascorbic acid (Vitamin C) is an essential micronutrient for a select group of animal species, including humans, due to a shared inability to synthesize it endogenously. This metabolic deficiency stems from the loss of function of a single, critical enzyme: L-gulono-γ-lactone oxidase (GULO). This guide provides a detailed examination of the vitamin C biosynthesis pathway, with a specific focus on the terminal step involving the enzymatic conversion of L-gulono-1,4-lactone. We will explore the biochemical mechanism of GULO, the genetic basis for its inactivation in certain species, and present detailed experimental protocols for its study. This document serves as a comprehensive resource for researchers investigating ascorbate metabolism, its role in health and disease, and the development of therapeutic strategies related to oxidative stress and nutrient biochemistry.

Introduction: The Significance of Ascorbic Acid

L-ascorbic acid is a water-soluble vitamin renowned for its potent antioxidant properties and its role as an essential enzymatic cofactor in numerous physiological reactions.[1][2] It is vital for processes including collagen synthesis, carnitine production, neurotransmitter metabolism, and protecting against oxidative damage from reactive oxygen species.[3] While most plant and animal species can produce their own vitamin C from glucose, humans, other higher primates, guinea pigs, and certain bat species have lost this ability.[1][4][5] This loss necessitates a dietary intake of vitamin C to prevent the deficiency disease, scurvy.[1] The core of this metabolic divergence lies in the final step of the biosynthesis pathway: the oxidation of L-gulonolactone.

The Vertebrate Pathway of Ascorbic Acid Synthesis

In vertebrates capable of its synthesis, the production of L-ascorbic acid is a multi-step process primarily occurring in the liver or kidneys, originating from glucose.[6][7] The pathway can be summarized as follows:

-

Activation of Glucose: The pathway begins with glucose, which is converted through several steps to UDP-glucuronic acid.[3][6]

-

Conversion to L-Gulonic Acid: UDP-glucuronic acid is processed to D-glucuronic acid, which is then reduced by glucuronate reductase to yield L-gulonic acid.[3][6]

-

Lactone Formation: The enzyme gluconolactonase facilitates an intramolecular esterification (lactone formation) of L-gulonic acid, creating the cyclic compound L-gulono-1,4-lactone (often referred to as L-gulonolactone).[3][6] This molecule is the direct substrate for the pathway's terminal enzyme.

The following diagram illustrates the biochemical route from D-glucuronic acid to L-ascorbic acid.

Caption: Experimental workflow for the L-gulonolactone oxidase (GULO) activity assay.

Experimental Protocol 2: Quantification of Ascorbic Acid by HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for accurate and specific quantification of vitamin C in biological samples. [8] Principle: Ascorbic acid is separated from other sample components on a reverse-phase column and quantified by its absorbance of UV light (approx. 245-254 nm).

Procedure:

-

Sample Preparation: Use the protein-free supernatant from Protocol 5.1, Step 3c. Samples must be kept on ice and protected from light to prevent degradation.

-

HPLC System:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a buffer such as 25 mM potassium phosphate monobasic, adjusted to pH 2.5 with phosphoric acid. Filter and degas prior to use.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV detector set to 254 nm.

-

Injection Volume: 20 µL.

-

-

Standard Curve: a. Prepare a stock solution of L-ascorbic acid (1 mg/mL) in the Stop Solution (10% metaphosphoric acid). b. Create a series of standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase. c. Inject each standard and record the peak area. d. Plot peak area versus concentration to generate a linear standard curve.

-

Sample Analysis: a. Inject the prepared samples from the GULO assay. b. Identify the ascorbic acid peak by comparing its retention time to that of the standard. c. Calculate the concentration of ascorbic acid in the samples using the standard curve.

Data Presentation and Interpretation

Quantitative data from enzymatic studies are best presented in tabular format for clarity and comparison.

Table 1: Comparative Kinetic Properties of L-Gulonolactone Oxidase

| Parameter | Rat (Liver) | Chicken (Kidney) |

| Optimal pH | 7.0 - 7.5 | ~7.6 |

| Optimal Temperature | ~40°C | ~37°C |

| Kₘ for L-Gulonolactone | ~53.5 µM | Not Specified |

| Cofactor | FAD | FAD |

Data synthesized from literature sources. Kinetic values can vary based on assay conditions. [9] Table 2: Sample Data from a GULO Transfection Experiment

This table illustrates hypothetical data from an experiment where GULO-deficient cells (e.g., human HEK293) are transfected with a plasmid expressing functional rat GULO, demonstrating restored vitamin C synthesis. [10]

| Cell Line | Treatment | Intracellular Ascorbate (nmol/mg protein) |

|---|---|---|

| Control (HEK293) | Mock Transfection + GUL | 0.8 ± 0.2 |

| GULO-Expressing | Transfection + GUL | 15.4 ± 2.1 |

| Control (HEK293) | Mock Transfection (No GUL) | 0.7 ± 0.1 |

| GULO-Expressing | Transfection (No GUL) | 0.9 ± 0.3 |

GUL: L-gulono-1,4-lactone substrate added to the culture medium.

Conclusion and Future Perspectives

The oxidation of L-gulonolactone by GULO is the biochemical bottleneck that determines an organism's ability to synthesize vitamin C. Its functional absence in humans has profound implications for nutrition, public health, and our understanding of diseases associated with oxidative stress, such as cardiovascular and neurodegenerative disorders.

For researchers and drug development professionals, this pathway is of significant interest. The GULO-deficient animal models are invaluable for studying the pharmacokinetics of vitamin C and testing the efficacy of novel antioxidant therapies. [11]Furthermore, research into restoring this enzymatic function or exploring alternative biosynthetic pathways could open new avenues for nutritional and therapeutic innovation. [9][12]A thorough understanding of the role of L-gulonolactone and the GULO enzyme is fundamental to advancing these fields.

References

- Wikipedia. L-gulonolactone oxidase. [Link]

- Taylor & Francis Online. L-gulonolactone oxidase – Knowledge and References. [Link]

- National Center for Biotechnology Information (PMC). L-gulono-γ-lactone Oxidase, the Key Enzyme for L-Ascorbic Acid Biosynthesis. [Link]

- ResearchGate. (PDF) L-gulono-γ-lactone Oxidase, the Key Enzyme for L-Ascorbic Acid Biosynthesis. [Link]

- MDPI.

- Wikipedia. Vitamin C. [Link]

- ResearchGate. Biosynthetic pathway of vitamin C and role of L-gulono-lactone oxidase... [Link]

- MDPI. L-gulono-γ-lactone Oxidase, the Key Enzyme for L-Ascorbic Acid Biosynthesis. [Link]

- MDPI. Systematic Review of Different Methods for the Quantification of Vitamin C in Human Plasma Samples by HPLC and UV Detector. [Link]

- PubMed. Ascorbic acid synthesis due to L-gulono-1,4-lactone oxidase expression enhances NO production in endothelial cells. [Link]

- National Center for Biotechnology Information (PMC). Advances in Novel Animal Vitamin C Biosynthesis Pathways and the Role of Prokaryote-Based Inferences to Understand Their Origin. [Link]

- PubMed.

- University of Canterbury.

- National Center for Biotechnology Information (PMC).

- ResearchGate. Biochemical pathway of vitamin C synthesis in animals vs. plants/green... [Link]

- Genetic Education. Why Humans Can not Synthesize Vitamin C? The Role of GULO Pseudogene. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. The Genetics of Vitamin C Loss in Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L-gulono-γ-lactone Oxidase, the Key Enzyme for L-Ascorbic Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Vitamin C - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Ascorbic acid synthesis due to L-gulono-1,4-lactone oxidase expression enhances NO production in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. L-gulonolactone oxidase - Wikipedia [en.wikipedia.org]

- 12. Advances in Novel Animal Vitamin C Biosynthesis Pathways and the Role of Prokaryote-Based Inferences to Understand Their Origin - PMC [pmc.ncbi.nlm.nih.gov]

Authored by [Your Name], Senior Application Scientist

<-3a--22_in-depth_technical_guide_on_the_discovery_of_the_gulonolactone_metabolic_pathway_--22_="" 26="">## A Technical Guide to the Discovery of the Gulonolactone Metabolic Pathway

Abstract

The elucidation of the L-gulonolactone metabolic pathway, the primary route for ascorbic acid (Vitamin C) biosynthesis in many vertebrates, stands as a significant achievement in modern biochemistry. This guide provides a comprehensive technical overview of the pivotal discoveries that defined this pathway. We will explore the scientific reasoning and experimental designs that led to the identification of key intermediates and enzymes, culminating in the understanding of why some species, including humans, are incapable of endogenous Vitamin C synthesis. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the this compound pathway's discovery, its biochemical intricacies, and its broader physiological and evolutionary implications.

Introduction: From Scurvy to a Biochemical Quest

The historical scourge of scurvy, a disease resulting from prolonged Vitamin C deficiency, provided the impetus for one of the great stories of nutritional and biochemical discovery.[1][2] While James Lind's 18th-century experiments demonstrated the curative power of citrus fruits, the specific anti-scorbutic agent remained unknown for nearly two centuries.[2][3] The isolation of "hexuronic acid" by Albert Szent-Györgyi in 1928, later identified as ascorbic acid, marked a turning point.[1][2][3] This discovery shifted the scientific focus from simply identifying a dietary necessity to understanding its synthesis within the body. The observation that most animals could produce their own Vitamin C, while humans and a few other species could not, presented a fascinating biological puzzle.[1][4]

Foundational Work: Identifying the Pathway's Terminus

The final step in ascorbic acid synthesis was one of the first to be characterized, thanks to the discovery of L-gulonolactone oxidase (GULO).

The Role of L-gulonolactone Oxidase (GULO)

GULO is a critical enzyme that catalyzes the conversion of L-gulono-1,4-lactone to ascorbic acid.[5] Its activity was first detected in the liver microsomes of rats.[6] This enzyme is anchored in the membrane of the endoplasmic reticulum and utilizes flavin adenine dinucleotide (FAD) as a cofactor.[5]

-

Preparation of Microsomes:

-

Homogenize fresh rat liver in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Perform differential centrifugation to isolate the microsomal fraction.

-

-

Enzyme Reaction:

-

Incubate the microsomal preparation with L-gulono-1,4-lactone in the presence of oxygen.

-

The reaction produces L-xylo-hexulonolactone, which spontaneously isomerizes to L-ascorbate, and hydrogen peroxide.[5]

-

-

Detection of Ascorbic Acid:

-

Quantify the production of ascorbic acid using spectrophotometric methods, such as the 2,6-dichlorophenolindophenol (DCPIP) titration method.

-

-

Why Liver Microsomes? Early studies indicated the liver as the primary site of Vitamin C synthesis in mammals capable of producing it.[6]

-

Why L-gulono-1,4-lactone as a Substrate? Its structural similarity to ascorbic acid made it a logical candidate for the immediate precursor.

Unraveling the Upstream Pathway: From Glucose to this compound

With the final step identified, the focus shifted to the series of reactions leading from a common metabolic precursor to L-gulonolactone.

The Glucuronic Acid Pathway

Research revealed that the synthesis of ascorbic acid is an offshoot of the glucuronic acid pathway. In vertebrates with the ability to synthesize Vitamin C, D-glucuronate is converted to L-gulonate.[7] This reaction is catalyzed by an aldehyde reductase.[7] Subsequently, L-gulonate is converted to L-gulonolactone by a lactonase.[7]

Caption: The enzymatic conversion of UDP-Glucose to Ascorbic Acid.

The Human Deficiency: The GULO Pseudogene

The inability of humans, other primates, and guinea pigs to synthesize Vitamin C is due to the inactivation of the GULO gene.[8][9][10]

Genetic Basis of GULO Deficiency

In humans, the GULO gene exists as a non-functional pseudogene, termed GULOP.[11] This pseudogene is located on chromosome 8p21.[10] Extensive mutations, including deletions of several exons and the presence of premature stop codons, prevent the synthesis of a functional GULO enzyme.[11][12]

-

Comparison of the human GULOP pseudogene with the functional rat GULO gene revealed the absence of regions corresponding to exons I to VI and exon XI in humans.[11][12]

-

Similar mutations have been identified in the GULO pseudogenes of chimpanzees, orangutans, and macaques, providing strong evidence for a common ancestor with an inactive GULO gene.[11][12]

| Species | GULO Gene Status | Ability to Synthesize Vitamin C |

| Human | Pseudogene (GULOP) | No |

| Chimpanzee | Pseudogene | No |

| Macaque | Pseudogene | No |

| Guinea Pig | Pseudogene | No[8] |

| Rat | Functional | Yes[10] |

| Most Bats | Functional | Yes[8] |

| Pteropus Bats | Pseudogene | No[8] |

Implications for Drug Development and Future Research

The understanding of the this compound pathway has significant implications beyond nutritional science.

-

Drug Metabolism: The glucuronic acid pathway is central to the detoxification of many drugs and xenobiotics through glucuronidation.

-

Evolutionary Biology: The loss of GULO function in certain species provides a fascinating case study in evolutionary adaptation and the concept of "use it or lose it" in genetics.[9]

-

Therapeutic Potential: While still in the realm of speculation, a deeper understanding of the GULO pseudogene could one day inform novel therapeutic strategies.

Conclusion

The discovery of the this compound metabolic pathway is a story of meticulous scientific inquiry, from the initial observations of a dietary disease to the molecular dissection of a complex biochemical route. The elucidation of this pathway not only solved the long-standing mystery of scurvy but also provided profound insights into comparative genetics, evolution, and drug metabolism. The non-functional GULO pseudogene in humans serves as a powerful reminder of our evolutionary history and our ongoing dependence on a diet rich in Vitamin C.

References

- Inai, Y., Ohta, Y., & Nishikimi, M. (2003). The whole structure of the human nonfunctional L-gulono-gamma-lactone oxidase gene--the gene responsible for scurvy--and the evolution of repetitive sequences thereon. Journal of Nutritional Science and Vitaminology, 49(5), 315–319.

- Nishikimi, M., & Yagi, K. (1991). Molecular basis for the deficiency in humans of this compound oxidase, a key enzyme for ascorbic acid biosynthesis. The American journal of clinical nutrition, 54(6 Suppl), 1203S–1208S.

- Ohta, Y., & Nishikimi, M. (1999). Random nucleotide substitutions in primate nonfunctional gene for L-gulono-gamma-lactone oxidase, the missing enzyme in L-ascorbic acid biosynthesis. Biochimica et Biophysica Acta (BBA) - General Subjects, 1472(1-2), 408–411.

- Linster, C. L., & Van Schaftingen, E. (2007). Vitamin C: biosynthesis, recycling and degradation in mammals. The FEBS journal, 274(1), 1–22.

- Szent-Györgyi, A. (1928). Observations on the function of peroxidase systems and the chemistry of the adrenal cortex. The Biochemical Journal, 22(6), 1387–1409.

- Wheeler, G. L., Jones, M. A., & Smirnoff, N. (1998). The biosynthetic pathway of vitamin C in higher plants.

- Burns, J. J., Evans, C., & Trousof, N. (1957). Disappearance of L-ascorbic acid and L-xyloscorbic acid in guinea pig and rat liver. The Journal of biological chemistry, 227(2), 785–794.

- Carpenter, K. J. (2012). The discovery of vitamin C. Annals of Nutrition and Metabolism, 61(3), 259–264.

- Grollman, A. P., & Lehninger, A. L. (1957). Enzymic synthesis of L-ascorbic acid in different animal species. Archives of Biochemistry and Biophysics, 69(2), 458–467.

- Cui, J., Yuan, X., Wang, L., Jones, G., & Zhang, S. (2011).

Sources

- 1. researchgate.net [researchgate.net]

- 2. The discovery of vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. novoma.com [novoma.com]

- 4. Vitamin C - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. L-gulono-γ-lactone Oxidase, the Key Enzyme for L-Ascorbic Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vitamin C. Biosynthesis, recycling and degradation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The GULO Pseudogene and Its Implications for Common Descent - CrossExamined [crossexamined.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. L-gulonolactone oxidase - Wikipedia [en.wikipedia.org]

- 11. Sandwalk: Human GULOP Pseudogene [sandwalk.blogspot.com]

- 12. scienceandculture.com [scienceandculture.com]

L-Gulonolactone: The Penultimate Step to Vitamin C and a Tale of Evolutionary Loss

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vitamin C (L-ascorbic acid) is an essential micronutrient for a select group of mammals, including humans, who are incapable of its de novo synthesis. This inability stems from the loss of function of a single, critical enzyme: L-gulonolactone oxidase (GULO). This guide delves into the core of this metabolic pathway, focusing on L-gulonolactone as the direct precursor to ascorbic acid. It provides a comprehensive overview of the biosynthesis pathway, the genetic and evolutionary basis for its absence in certain species, and detailed, field-proven methodologies for its study. By synthesizing technical accuracy with practical insights, this document serves as a vital resource for professionals investigating vitamin C metabolism, its associated pathologies, and potential therapeutic interventions.

The Biological Significance of Vitamin C (Ascorbic Acid)

L-ascorbic acid is a potent reducing agent and antioxidant, playing a crucial role in numerous physiological processes. It acts as a vital cofactor for a variety of enzymes, including Cu+-dependent monooxygenases and Fe2+-dependent dioxygenases.[1] Its functions are indispensable for:

-

Collagen Synthesis: Vitamin C is essential for the hydroxylation of proline and lysine residues, which are critical for the stabilization of the collagen triple helix.[2][3] A deficiency leads to impaired collagen production, resulting in the characteristic symptoms of scurvy, such as weakened connective tissues.[3]

-

Antioxidant Defense: Ascorbate effectively scavenges reactive oxygen species, protecting cells from oxidative stress and damage.[4]

-

Epigenetic Regulation: It is involved in the modulation of DNA and histone demethylation, influencing gene expression.[3]

-

Other Metabolic Roles: Vitamin C participates in neurotransmitter synthesis, immune function, and iron uptake.[3][4]

The Canonical Pathway of Vitamin C Biosynthesis in Mammals

In the majority of mammals, Vitamin C is synthesized from glucose, primarily in the liver.[2][5] The pathway converts glucose into L-ascorbic acid through a series of enzymatic steps.

From Glucose to L-gulonolactone

The biosynthesis begins with the conversion of glucose to UDP-glucuronic acid.[1][2] This is followed by a series of reactions:

-

UDP-glucuronic acid is formed from UDP-glucose through oxidation reactions catalyzed by UDP-glucose 6-dehydrogenase.[2]

-

UDP-glucuronic acid is then converted to D-glucuronate.[1]

-

D-glucuronate is reduced to L-gulonate by an aldehyde reductase.[1][4]

-

L-gulonate is subsequently converted to L-gulono-1,4-lactone (referred to as L-gulonolactone) by the lactonase SMP30/regucalcin.[1]

The Terminal Step: L-gulonolactone Oxidase (GULO)

The final and committing step in ascorbic acid synthesis is the oxidation of L-gulonolactone. This reaction is catalyzed by L-gulonolactone oxidase (GULO, EC 1.1.3.8), a flavoprotein enzyme associated with the endoplasmic reticulum membrane.[1][6][7]

-

Reaction: GULO catalyzes the oxidation of L-gulono-1,4-lactone by molecular oxygen to produce 2-keto-gulono-γ-lactone and hydrogen peroxide.[6]

-

Spontaneous Conversion: The product, 2-keto-gulono-γ-lactone (also known as L-xylo-hex-3-gulonolactone), is unstable and spontaneously isomerizes to L-ascorbic acid without any further enzymatic action.[6]

-

Cofactor: GULO utilizes Flavin Adenine Dinucleotide (FAD) as a cofactor to facilitate the oxidation process.[6][7]

The Genetic Lesion: Why Some Mammals Cannot Synthesize Vitamin C

A fascinating aspect of vitamin C metabolism is the inability of certain species to perform the final synthesis step. This includes Haplorrhini primates (such as humans, monkeys, and apes), guinea pigs, most bats, and some fish and bird species.[2][6][8][9]

The GULO Pseudogene

The inability to synthesize ascorbic acid is due to inactivating mutations in the gene encoding for L-gulonolactone oxidase (GULO).[8][9] In these species, the functional GULO gene has degenerated into a non-functional pseudogene, often denoted as GULOP.[6][10]

-

Genetic Location: In humans, the GULOP pseudogene is located on chromosome 8p21.[6][11]

-

Mutations: The human GULOP has undergone significant degradation, including the loss of several exons (exons I-VI and XI are absent compared to the functional rat gene), single nucleotide deletions and insertions, and the introduction of premature stop codons, rendering it incapable of producing a functional enzyme.[10][12]

-

Independent Evolution: The loss of GULO function has occurred independently multiple times throughout evolutionary history.[6][7] For instance, the mutations that inactivated the gene in primates are different from those in guinea pigs.[6] This event is estimated to have occurred approximately 61 million years ago in the ancestor of Haplorrhini primates.[8][13]

Evolutionary Implications of the GULO Mutation

The persistence of this "inborn error of metabolism" in entire species suggests that the loss of GULO was not detrimental and may have even conferred some advantages under specific conditions.[11]

-

Neutral Mutation Hypothesis: The prevailing theory is that for ancestors of humans and other affected species, who had a diet rich in fruits and other sources of vitamin C, the endogenous production became redundant.[9] A random mutation inactivating the GULO gene was therefore not selected against and eventually became fixed in the population through genetic drift.[9][14]

-

Metabolic Trade-offs: Some research suggests potential metabolic advantages to losing GULO function. One hypothesis posits that the loss of GULO activity may have increased uric acid levels, which could have enhanced the effects of fructose on fat accumulation, providing a survival advantage during times of food scarcity.[6] Another theory proposes that the evolution of the GLUT-1 transporter on erythrocytes, which can transport the oxidized form of vitamin C (dehydroascorbate), provided a more energy-efficient recycling mechanism, reducing the overall daily requirement and protecting against scarcity.[8][15][16]

Experimental Methodologies for Studying the GULO Pathway

Investigating the L-gulonolactone pathway requires robust and validated experimental protocols. This section provides detailed methodologies for the quantification of key metabolites and the assessment of GULO enzyme activity, designed for reproducibility and accuracy.

Protocol: Quantification of L-Ascorbic Acid by HPLC-UV

Causality and Principle: This method provides a reliable means to quantify ascorbic acid in biological samples. High-Performance Liquid Chromatography (HPLC) separates ascorbic acid from other components in a complex matrix. A C18 reverse-phase column is used, which separates molecules based on their hydrophobicity. A polar mobile phase is employed to elute the highly polar ascorbic acid. UV detection is chosen for its simplicity and effectiveness, as ascorbic acid has a strong absorbance maximum around 254-265 nm.[17][18] Metaphosphoric or phosphoric acid is used as an extraction solvent because it precipitates proteins and stabilizes ascorbic acid, preventing its rapid oxidation.[17][18][19]

Materials and Reagents:

-

HPLC system with UV-Vis detector

-

Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[18]

-

L-Ascorbic Acid standard

-

Metaphosphoric acid (5-10%) or Phosphoric acid (0.1%)[17][18]

-

Mobile Phase: 50 mM Potassium Phosphate buffer (KH2PO4), pH adjusted to ~3.0-5.8.[17][18]

-

0.45 µm syringe filters

-

Biological sample (e.g., plasma, tissue homogenate)

Step-by-Step Methodology:

-

Sample Preparation: a. Homogenize a known weight of tissue (or volume of plasma) in 5-10 volumes of ice-cold 5% metaphosphoric acid.[17][19] b. Vortex vigorously for 1 minute. c. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.[18] d. Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[18]

-

Standard Curve Preparation: a. Prepare a stock solution of L-ascorbic acid (e.g., 1 mg/mL) in the extraction buffer. b. Perform serial dilutions to create a series of standards with concentrations ranging from 1-100 µg/mL.[17]

-

HPLC Analysis: a. Set the column oven temperature to 25°C.[18] b. Set the mobile phase flow rate to 1.0 mL/min.[17][18] c. Set the UV detector wavelength to 254 nm or 265 nm.[17] d. Inject 10-20 µL of the standards and samples onto the column. e. Record the chromatograms and note the retention time and peak area for ascorbic acid.

-

Data Analysis: a. Plot a standard curve of peak area versus ascorbic acid concentration for the standards. b. Use the linear regression equation from the standard curve to calculate the concentration of ascorbic acid in the samples. c. Express the final concentration as mg/100g of tissue or µg/mL of plasma.

Protocol: Assay of L-gulonolactone Oxidase (GULO) Activity in Liver Microsomes

Causality and Principle: GULO is a membrane-bound enzyme located in the endoplasmic reticulum.[1][7] Therefore, to assay its activity, it is essential to first isolate the microsomal fraction from liver tissue, which is rich in these membrane fragments.[20][21] The protocol involves differential centrifugation to separate cellular components based on size and density.[20][22] The assay itself measures the rate of ascorbic acid production when the microsomal preparation is incubated with the substrate, L-gulonolactone. The amount of ascorbic acid formed is then quantified, often using a colorimetric method or the HPLC method described above.[23][24] The reaction must be performed under optimized conditions of substrate concentration, pH, and temperature to ensure accurate measurement of enzyme kinetics.[25]

Materials and Reagents:

-

Fresh or frozen liver tissue from a species known to express GULO (e.g., rat, pig)

-

Homogenization Buffer: e.g., 0.2 M sucrose, 50 mM HEPES-KOH (pH 7.5), 1 mM DTT.[21]

-

Potter-Elvehjem homogenizer with a Teflon pestle

-

Ultracentrifuge with appropriate rotors

-

Reaction Buffer: 0.1 M Phosphate buffer, pH 7.4

-

Substrate: L-gulono-1,4-lactone

-

Ascorbic acid assay kit (colorimetric) or HPLC system for quantification

-

Protein assay kit (e.g., Bradford or BCA)

Step-by-Step Methodology:

Part A: Preparation of Liver Microsomes [20][21][22]

-

Homogenization: a. Mince fresh liver tissue on ice and weigh it. b. Add 4 volumes of ice-cold Homogenization Buffer per gram of liver. c. Homogenize with 5-10 strokes in a motor-driven Potter-Elvehjem homogenizer, keeping the tube on ice to prevent heating.[21][22]

-

Differential Centrifugation: a. Centrifuge the homogenate at 10,000 x g for 10-20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.[20][21] b. Carefully collect the supernatant (this is the S9 fraction). c. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.[20]

-

Microsome Resuspension: a. Discard the supernatant (cytosolic fraction). b. Resuspend the microsomal pellet in a minimal volume of Reaction Buffer. c. Determine the protein concentration of the microsomal suspension using a standard protein assay. d. Aliquot and store at -80°C until use.[21]

Part B: GULO Enzyme Activity Assay

-

Reaction Setup: a. In a microcentrifuge tube, prepare the reaction mixture containing:

- Reaction Buffer

- Microsomal protein (e.g., 0.5-1.0 mg/mL final concentration) b. Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate Reaction: a. Add L-gulonolactone to a final concentration of 10 mM to start the reaction.[25] b. Incubate at 37°C for a defined period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

-

Terminate Reaction: a. Stop the reaction by adding an equal volume of 10% metaphosphoric acid. b. Centrifuge at high speed for 5 minutes to pellet the precipitated protein.

-

Quantify Ascorbic Acid: a. Use the supernatant to quantify the amount of ascorbic acid produced, using either a colorimetric assay kit or the HPLC method (4.1).[23]

-

Calculate Activity: a. Calculate the amount of ascorbic acid produced per unit time. b. Express the specific activity as nmol of ascorbic acid formed/min/mg of microsomal protein.[23]

Data Interpretation and Troubleshooting

Accurate interpretation of experimental data is critical. Below is a table summarizing expected GULO activity in the liver of different species, providing a baseline for comparison.

| Species | GULO Activity Status | Typical Liver Ascorbate Level | Reference |

| Rat | High | Synthesizes own Vitamin C | [26] |

| Pig | Present | Synthesizes own Vitamin C | [25] |

| Cow | Present | Synthesizes own Vitamin C (160–350 µmol/L serum) | [2][26] |

| Goat | Present | Synthesizes own Vitamin C (100–110 µmol/L serum) | [2] |

| Human | Absent (Pseudogene) | Dietary Dependent | [2][6][26] |

| Guinea Pig | Absent (Pseudogene) | Dietary Dependent | [2][6][26] |

| Fruit Bat | Absent (Pseudogene) | Dietary Dependent | [8][11] |

Common Experimental Pitfalls and Solutions:

-

Low/No GULO Activity:

-

High Sample Variability:

-

Cause: Inconsistent homogenization or sample-to-buffer ratios.[25]

-

Solution: Standardize the number of strokes and speed during homogenization.[22] Maintain a consistent tissue-to-buffer ratio for all samples. Expressing activity per mg of protein rather than per gram of tissue can reduce variability.[25]

-

-

Ascorbic Acid Degradation (HPLC):

Conclusion and Future Directions

The study of L-gulonolactone and its oxidase provides a compelling case study in biochemistry, genetics, and evolution. The loss of GULO function in humans underscores our complete dependence on dietary vitamin C and highlights the metabolic pathways that differentiate us from most other mammals. For drug development professionals, understanding the intricacies of this pathway is crucial when using animal models; the presence of endogenous vitamin C synthesis in most lab animals (e.g., rats, mice) can significantly impact studies on oxidative stress, toxicology, and pharmacology where vitamin C status is a relevant variable.[6]

Future research may focus on the potential functional roles of the GULOP pseudogene, further exploration of alternative vitamin C synthesis pathways that may exist in other organisms, and the development of more relevant animal models that mimic the human condition of vitamin C dependency.[3][6][27]

References

- Wikipedia. (n.d.). Vitamin C. [Link]

- Montel-Hagen, A., Kinet, S., Manel, N., & Sitbon, M. (2008). Glut-1 explains the evolutionary advantage of the loss of endogenous vitamin C-synthesis: The electron transfer hypothesis. PMC - NIH. [Link]

- Linster, C. L., & Van Schaftingen, E. (2007). Vitamin C.

- Quora. (2014). How does the theory of evolution explain the loss of vitamin C synthesization in humans and other species?. [Link]

- Science and Culture. (n.d.).

- Wikipedia. (n.d.). L-gulonolactone oxidase. [Link]

- Loewus, F. A. (1999). L-ascorbic acid biosynthesis. PubMed. [Link]

- Brush, J. S., & May, H. E. (1966). A kinetic study of the mechanism of action of L-gulonolactone oxidase. PubMed. [Link]

- Grokipedia. (n.d.). L-gulonolactone oxidase. [Link]

- bionity.com. (n.d.). L-gulonolactone oxidase. [Link]

- Evolution News. (2012).

- PubMed. (2019). Glut-1 explains the evolutionary advantage of the loss of endogenous vitamin C-synthesis: The electron transfer hypothesis. [Link]

- Answers Research Journal. (2014). Human GULO Pseudogene: Discontinuity Genetic Entropy. [Link]

- NCBI. (2021). Preparation of mouse liver microsome - Glycoscience Protocols (GlycoPODv2). [Link]

- Creation Ministries International. (n.d.). Why the shared mutations in the Hominidae exon X GULO pseudogene are not evidence for common descent. [Link]

- Reddit. (2025). Please explain how humans and other primates ended up with a "broken" GULO gene.... [Link]

- Reddit. (2025). The loss of the ability to produce vitamin C. [Link]

- PubMed. (2022). The evolution of vitamin C biosynthesis and transport in animals. [Link]

- ResearchGate. (2025). HPLC-UV method for the simultaneous determinations of ascorbic acid and dehydroascorbic acid in human plasma. [Link]

- PubMed. (n.d.). Variables in human liver microsome preparation: impact on the kinetics of l-alpha-acetylmethadol (LAAM)

- MDPI. (2024).

- PubMed. (n.d.). Modification of analytical procedures for determining vitamin C enzyme (L-gulonolactone oxidase) activity in swine liver. [Link]

- PubMed. (1991). Micro-determination of L-gulono-gamma-lactone oxidase activity. [Link]

- ResearchGate. (n.d.). GULO and GULOP gene structure among mammals: DNA sequences of GULO and.... [Link]

- MDPI. (n.d.). Advances in Novel Animal Vitamin C Biosynthesis Pathways and the Role of Prokaryote-Based Inferences to Understand Their Origin. [Link]

- Scribd. (n.d.).

- NIH. (2019). Multiple independent L-gulonolactone oxidase (GULO) gene losses and vitamin C synthesis reacquisition events in non-Deuterostomian animal species. [Link]

- Acta Alimentaria. (n.d.). HPLC METHOD FOR DETERMINATION OF ASCORBIC ACID IN FRUITS AND VEGETABLES. [Link]

- Asian Publication Corporation. (2024). HPLC Determination of Ascorbic Acid and Dehydroascorbic Acid in Chinese Jujube. [Link]

- ResearchGate. (2025).

- Walsh Medical Media. (2013). HPLC Analysis of Ascorbic Acid (Vitamin C). [Link]

- NIH. (2024). Conservation of a Chromosome 8 Inversion and Exon Mutations Confirm Common this compound Oxidase Gene Evolution Among Primates, Including H. Neanderthalensis. [Link]

- Farmacia Journal. (2018).

- ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Link]

- JoVE. (n.d.). Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes. [Link]

- Taylor & Francis. (n.d.). L-gulonolactone oxidase – Knowledge and References. [Link]

Sources

- 1. Vitamin C. Biosynthesis, recycling and degradation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vitamin C - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Buy L-Gulonolactone | 1128-23-0 [smolecule.com]

- 5. scienceandculture-isna.org [scienceandculture-isna.org]

- 6. L-gulonolactone oxidase - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Glut-1 explains the evolutionary advantage of the loss of endogenous vitamin C-synthesis: The electron transfer hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. quora.com [quora.com]

- 10. scienceandculture.com [scienceandculture.com]

- 11. L-gulonolactone_oxidase [bionity.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. reddit.com [reddit.com]

- 15. Glut-1 explains the evolutionary advantage of the loss of endogenous vitamin C-synthesis: The electron transfer hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. reddit.com [reddit.com]

- 17. researchgate.net [researchgate.net]

- 18. asianpubs.org [asianpubs.org]

- 19. walshmedicalmedia.com [walshmedicalmedia.com]

- 20. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - NL [thermofisher.com]

- 21. Preparation of mouse liver microsome - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Variables in human liver microsome preparation: impact on the kinetics of l-alpha-acetylmethadol (LAAM) n-demethylation and dextromethorphan O-demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Recombinant C-Terminal Catalytic Domain of Rat L-Gulono Lactone Oxidase Produced in Bacterial Cells Is Enzymatically Active | MDPI [mdpi.com]

- 24. Micro-determination of L-gulono-gamma-lactone oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Modification of analytical procedures for determining vitamin C enzyme (L-gulonolactone oxidase) activity in swine liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Conservation of a Chromosome 8 Inversion and Exon Mutations Confirm Common this compound Oxidase Gene Evolution Among Primates, Including H. Neanderthalensis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Multiple independent L-gulonolactone oxidase (GULO) gene losses and vitamin C synthesis reacquisition events in non-Deuterostomian animal species - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Evolutionary Loss of the GULO Gene in Primates

Abstract

The inability of humans and other haplorrhine primates to synthesize their own Vitamin C (L-ascorbic acid) is a fascinating case of evolutionary gene inactivation. This guide provides a comprehensive technical overview of the molecular events, evolutionary timeline, and physiological consequences surrounding the loss of the L-gulonolactone oxidase (GULO) gene. We will delve into the genetic remnants of this once-functional gene, now a pseudogene (GULOP), and explore the robust genomic evidence that makes it a classic example of common descent. Furthermore, this document details field-proven methodologies for the bioinformatic identification, comparative analysis, and phylogenetic study of GULOP, offering a practical framework for researchers in evolutionary biology, genetics, and drug development.

Introduction: The Crucial Role of Vitamin C and its Endogenous Synthesis

L-ascorbic acid, or Vitamin C, is a vital water-soluble antioxidant and an essential enzymatic cofactor in numerous physiological processes. Its functions include the synthesis of collagen, the absorption of iron, and the modulation of the immune system.[1][2] A severe and prolonged deficiency of Vitamin C leads to scurvy, a potentially fatal disease characterized by weakness, anemia, gum disease, and skin hemorrhages.[2][3][4][5]

While most vertebrates can synthesize Vitamin C endogenously from glucose, this capability has been lost in a few distinct lineages. The biosynthesis pathway culminates in a critical final step: the oxidation of L-gulono-1,4-lactone to L-ascorbic acid. This reaction is catalyzed by the enzyme L-gulonolactone oxidase, encoded by the GULO gene.[6][7][8][9] The central focus of this guide is the mutational event that silenced this gene in the common ancestor of haplorrhine primates, rendering them, including humans, entirely dependent on dietary sources of Vitamin C.[10][11][12]

Caption: Vertebrate Vitamin C biosynthesis pathway, highlighting the GULO-catalyzed final step.

The Molecular Ghost: From Functional GULO Gene to GULOP Pseudogene

In mammals possessing the ability to synthesize Vitamin C, the GULO gene is typically composed of 11 to 12 conserved exons.[6][13] In humans and other haplorrhine primates, what remains is a non-functional relic known as the GULO pseudogene, or GULOP. This is a classic example of a unitary pseudogene—a gene that has lost its function in a lineage and lacks a functional counterpart elsewhere in the same genome.[14][15]

The human GULOP is located on chromosome 8 and has been inactivated by an accumulation of debilitating mutations over millions of years.[14][15] When compared to the functional rat GULO gene, the human pseudogene is found to be a fragmented version, with entire regions corresponding to exons I-VI and XI having been deleted.[7][16] The remaining exons are riddled with mutations that disrupt the original open reading frame, including:

-

Nonsense mutations creating premature stop codons.

-

Insertion and deletion (indel) mutations leading to frameshifts.[6][16]

-

Mutations at splice sites , which would prevent proper mRNA processing.

These shared, inactivating mutations across different primate species serve as powerful molecular evidence for their common ancestry.[16]

An Evolutionary Timeline: Pinpointing the GULO Inactivation Event

The loss of GULO function is not a universal primate trait. The primate order is divided into two major suborders:

-

Strepsirrhini: This group, which includes lemurs and lorises, has retained a functional GULO gene and can synthesize Vitamin C.

-

Haplorrhini: This suborder, encompassing tarsiers, monkeys, apes, and humans, universally carries the non-functional GULOP pseudogene.[10][11]

This distribution strongly indicates that the GULO gene was inactivated in a single event within a common ancestor of all haplorrhines, after this lineage diverged from the strepsirrhines. Molecular clock analyses, which use the rate of genetic mutation to estimate evolutionary timelines, place this inactivation event approximately 61 to 63 million years ago.[10][11][17]

Interestingly, the loss of GULO function is an example of convergent evolution, as it has occurred independently in other unrelated lineages, such as guinea pigs and certain species of bats.[9][10][16]

Caption: Evolutionary timeline of GULO gene inactivation in primates.

Physiological Consequences and Evolutionary Hypotheses

The primary consequence of GULO inactivation is an absolute dependence on dietary Vitamin C.[1][4] This genetic alteration fixed itself in the haplorrhine population, suggesting that the selective pressure against it was minimal at the time. The prevailing hypothesis is that the ancestors of haplorrhine primates were largely frugivorous, consuming a diet rich in fruits that provided a consistent and abundant supply of Vitamin C, making endogenous production redundant.[18]

While generally viewed as a loss of function, some researchers have proposed potential, albeit speculative, advantages. One hypothesis suggests that the inability to produce Vitamin C could have offered a survival benefit by increasing levels of uric acid, a potent antioxidant that could partially compensate for the loss of ascorbate. It has also been theorized that this metabolic shift might enhance the effects of fructose on fat accumulation, which could have been advantageous during periods of food scarcity.[10] Following the gene loss, primates may have evolved compensatory adaptations, such as enhanced uptake of oxidized Vitamin C (dehydroascorbic acid) through GLUT1 glucose transporters.[10]

Data Presentation: GULO vs. GULOP Gene Structure

The table below summarizes the degradation of the GULO gene in humans by comparing the status of its exons to a consensus functional mammalian gene.

| Exon Number | Status in Functional Mammalian GULO | Status in Human GULOP | Type of Inactivation |

| 1, 2, 3 | Present, Coding | Deleted | Large Deletion |

| 4 | Present, Coding | Present, Mutated | Frameshifts, Stop Codons |

| 5 | Present, Coding | Deleted | Large Deletion |

| 6 | Present, Coding | Deleted | Large Deletion |

| 7 | Present, Coding | Present, Mutated | Frameshifts, Stop Codons |

| 8 | Present, Coding | Deleted | Large Deletion |

| 9 | Present, Coding | Present, Mutated | Frameshifts, Stop Codons |

| 10 | Present, Coding | Present, Mutated | Frameshifts, Stop Codons |

| 11 | Present, Coding | Deleted | Large Deletion |

| 12 | Present, Coding | Present, Mutated | Frameshifts, Stop Codons |

Source: Synthesized from multiple genomic comparison studies.[7][13][16][19]

Methodologies for the Study of the GULOP Pseudogene

Investigating pseudogenes like GULOP requires a combination of bioinformatic and phylogenetic techniques. The protocols described here represent a self-validating system, where findings from one stage inform and are confirmed by the next.

Experimental Protocol 1: Bioinformatic Identification and Annotation of GULOP

Objective: To identify and characterize the GULOP sequence in a primate genome of interest.

Causality: This protocol uses sequence homology to locate the "ghost" of the GULO gene. By comparing it to a known functional version, we can precisely map its decay and identify the specific mutations that caused its inactivation.

Methodology:

-

Sequence Retrieval: Obtain the full-length protein or coding sequence (CDS) of a functional GULO gene from a reference mammal (e.g., Mus musculus or Rattus norvegicus) from a public database like NCBI GenBank or Ensembl.

-

Homology Search: Use the functional GULO sequence as a query in a BLAT (BLAST-Like Alignment Tool) search against the target primate genome assembly.[13] BLAT is optimized for finding homologous regions that may be separated by large introns or deletions.

-

Sequence Extraction and Assembly: Extract the genomic DNA sequences corresponding to the BLAT hits. If the hits are fragmented (representing remnant exons), assemble them in the correct order based on their coordinates in the target genome.

-

Annotation of Disabling Mutations:

-

Align the assembled primate GULOP DNA sequence with the functional GULO CDS using a codon-aware alignment tool.

-

Systematically scan the alignment for:

-

Premature stop codons (TGA, TAA, TAG).

-

Frameshift mutations (insertions or deletions not in multiples of three).

-

Mutations in the canonical GT-AG splice junction sites of the remaining introns.

-

-

Document the position and type of each identified disabling mutation.

-

Experimental Protocol 2: Phylogenetic Analysis of GULOP Evolution

Objective: To reconstruct the evolutionary history of the GULOP gene and confirm that its inactivation predates the diversification of haplorrhine primates.

Causality: Phylogenetic analysis allows us to visualize evolutionary relationships based on shared genetic characteristics. By constructing a tree including primates with and without a functional GULO gene, we can statistically test the hypothesis of a single, ancient inactivation event.

Methodology:

-

Taxon Sampling: Gather GULO/GULOP sequences from a range of species:

-

Haplorrhines (ingroup): Human, Chimpanzee, Gorilla, Orangutan, Macaque.

-

Strepsirrhines (outgroup): Galago (Bushbaby), Lemur.

-

Non-primate outgroup: Mouse or Rat.

-

-

Multiple Sequence Alignment: Align all collected sequences using a robust aligner such as Clustal Omega or MAFFT. Carefully inspect and manually refine the alignment, especially around indel regions.

-

Phylogenetic Reconstruction:

-

Use a program like ModelTest-NG to determine the most appropriate statistical model of nucleotide substitution for the dataset.

-

Construct the phylogenetic tree using a method like Bayesian Inference (e.g., MrBayes) or Maximum Likelihood (e.g., PhyML, RAxML).[11][20] These methods provide robust statistical support for the tree topology.

-

-

Tree Interpretation: Analyze the resulting tree. The expected result is a topology where all haplorrhine GULOP sequences cluster together, sharing a common ancestor that is distinct from the functional GULO genes of the strepsirrhine and non-primate outgroups. This topology validates the single-loss hypothesis.

Sources

- 1. dermnetnz.org [dermnetnz.org]

- 2. Scurvy: Symptoms, causes, treatment, and prevention [medicalnewstoday.com]

- 3. Scurvy - NHS [nhs.uk]

- 4. Scurvy - Wikipedia [en.wikipedia.org]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. Conserved or lost: molecular evolution of the key gene GULO in vertebrate vitamin C biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. answersresearchjournal.org [answersresearchjournal.org]

- 8. Vitamin C. Biosynthesis, recycling and degradation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. L-gulono-γ-lactone Oxidase, the Key Enzyme for L-Ascorbic Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. L-gulonolactone oxidase - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Multiple independent L-gulonolactone oxidase (GULO) gene losses and vitamin C synthesis reacquisition events in non-Deuterostomian animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Conservation of a Chromosome 8 Inversion and Exon Mutations Confirm Common this compound Oxidase Gene Evolution Among Primates, Including H. Neanderthalensis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. geneticeducation.co.in [geneticeducation.co.in]

- 15. Sandwalk: Creationists questioning pseudogenes: the GULO pseudogene [sandwalk.blogspot.com]

- 16. scienceandculture.com [scienceandculture.com]

- 17. researchgate.net [researchgate.net]

- 18. reddit.com [reddit.com]

- 19. researchgate.net [researchgate.net]

- 20. Methods to Identify and Study the Evolution of Pseudogenes Using a Phylogenetic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Biology of L-gulonolactone Oxidase: A Technical Guide for Researchers

Abstract